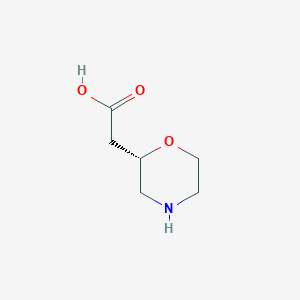
(S)-2-Morpholineacetic acid
Descripción general
Descripción
Enantioselective Synthesis of (S)-2-Morpholineacetic Acid
The synthesis of (S)-2-morpholineacetic acid and its derivatives has been a subject of interest due to their potential applications in medicinal chemistry. One approach to synthesizing enantiomerically pure forms of morpholine-2-carboxylic acids involves enzyme-catalyzed kinetic resolution. Specifically, the synthesis of (S)-N-Boc-morpholine-2-carboxylic acid, a closely related compound, was achieved using a highly selective enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate. This method provided a pathway to further convert the acids into reboxetine analogs, which are of pharmaceutical interest .
Molecular Structure Analysis
The molecular structure of morpholine derivatives is crucial for their biological activity. The synthesis of novel 2-morpholine carboxylic acid derivatives has been described, leading to the creation of 1-aza-4-oxabicyclo[3.3.1]non-6-one, a new ring system. This compound was further elaborated to an ortho-methoxy benzamide derivative, showcasing the versatility of morpholine scaffolds in synthesizing complex bicyclic structures .
Chemical Reactions Analysis
Morpholine derivatives can be synthesized through various chemical reactions. For instance, the synthesis of optically active 3-morpholinecarboxylic acid involved the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol. This method highlights the reactivity of morpholine intermediates with halogenated compounds to yield optically active products . Additionally, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a potent M1 selective muscarinic agonist, involved bromination and dehydration reactions, demonstrating the chemical versatility of morpholine derivatives in synthesizing bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their structural features. Bridged bicyclic morpholine amino acids, such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid and its enantiomer, have been synthesized as compact modules for medicinal chemistry. These compounds can modulate the physicochemical and pharmacokinetic properties of drug candidates, indicating the importance of morpholine's structural attributes in determining its physical and chemical properties .
Aplicaciones Científicas De Investigación
Up-regulation of GABA(B) Receptors
Chronic administration of (S)-2-Morpholineacetic acid, as a specific GABA(B) receptor antagonist, leads to the up-regulation of GABA(B) receptors in the brain. This suggests that the compound could be useful in studying the compensatory mechanisms in response to persistent blockade of GABA(B) receptors, which are tonically activated by endogenous GABA (Pibiri et al., 2005).
Force Degradation Study
A force degradation study of a morpholine derivative highlighted its stability under various conditions, except when exposed to hydrogen peroxide and UV radiation. Such studies are crucial for confirming the selectivity of active pharmaceutical ingredients (APIs) and impurity determination methods (Varynskyi & Kaplaushenko, 2019).
Medicinal Chemistry and Pharmacological Activity
Morpholine and its derivatives, including (S)-2-Morpholineacetic acid, are integral in medicinal chemistry due to their advantageous physicochemical, biological, and metabolic properties. They serve as a versatile scaffold in drug design, contributing to the development of bioactive molecules with a wide range of therapeutic potentials (Kourounakis, Xanthopoulos, & Tzara, 2020).
Biological Relevance and Synthesis
The biological relevance of morpholine derivatives, including their presence in natural products and bioactive compounds, underscores their significance in organic synthesis and potential pharmaceutical applications. Their synthesis and functionalization facilitate the exploration of their diverse biological activities, including antidepressant, appetite suppressant, antitumor, and antioxidant properties (Wijtmans et al., 2004).
Surface Plasmon Resonance-Based Assays
The use of surface plasmon resonance (SPR) for the label-free and high-throughput quantification of morpholinos, including (S)-2-Morpholineacetic acid derivatives, offers a valuable method for studying their pharmacokinetics and pharmacodynamics in biological matrices. This approach is particularly relevant for therapeutic applications and research involving gene regulation (Boutilier & Moulton, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2S)-morpholin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCXRVFSIAWFMA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424923 | |
| Record name | (S)-2-Morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Morpholineacetic acid | |
CAS RN |
1257854-99-1 | |
| Record name | (S)-2-Morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B174634.png)
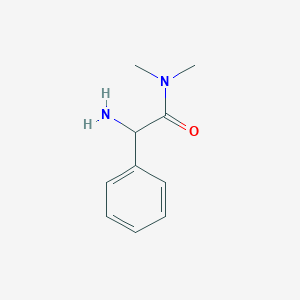
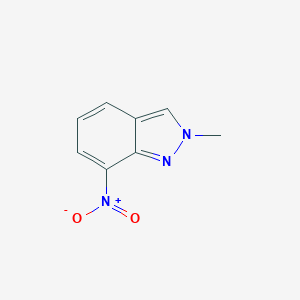
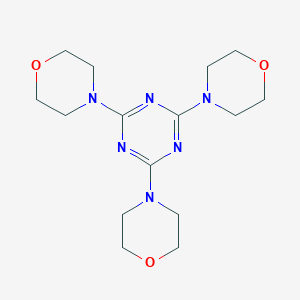
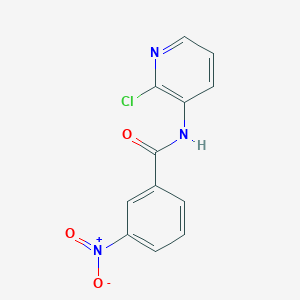
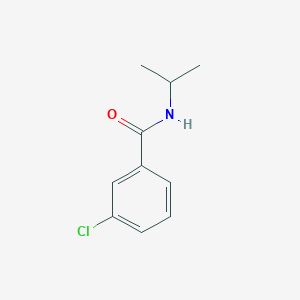

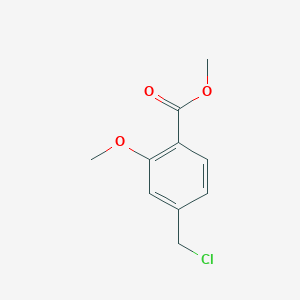
![4-Fluoro-2-(methylthio)benzo[d]thiazole](/img/structure/B174653.png)

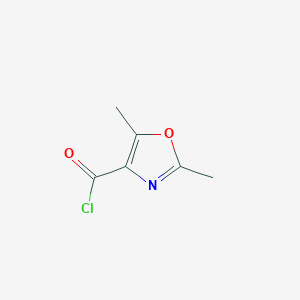
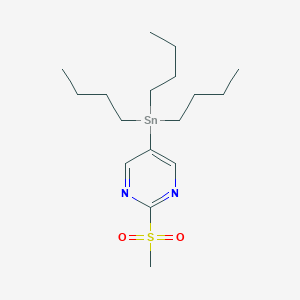
![6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174662.png)
![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B174663.png)